molecular formula C18H29ClN2O4 B2883504 Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1219251-99-6

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2883504
CAS No.: 1219251-99-6
M. Wt: 372.89
InChI Key: PHZDKJPQEITBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the 2,3-dimethylphenoxy group and the hydroxypropyl moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-10-8-19(9-11-20)12-16(21)13-24-17-7-5-6-14(2)15(17)3;/h5-7,16,21H,4,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZDKJPQEITBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.